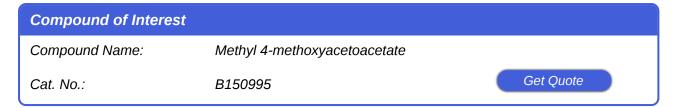


# Methyl 4-methoxyacetoacetate IUPAC name and structure

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An In-depth Technical Guide to Methyl 4-methoxyacetoacetate

#### Introduction

**Methyl 4-methoxyacetoacetate** is a versatile organic compound that serves as a key intermediate in various chemical syntheses. Its utility is particularly notable in the pharmaceutical industry, where it is a precursor for the synthesis of a range of biologically active molecules, including anti-inflammatory and anti-bacterial agents. This guide provides a comprehensive overview of its chemical identity, physical and chemical properties, a detailed synthesis protocol, and its applications.

#### **IUPAC Name and Chemical Structure**

The nomenclature and structure of a molecule are fundamental to its identity in the chemical sciences.

IUPAC Name: The formal name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) guidelines is methyl 4-methoxy-3-oxobutanoate.[1]

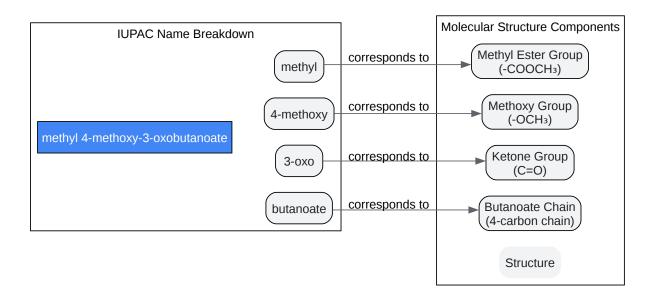
Chemical Structure: The structure of **methyl 4-methoxyacetoacetate** is characterized by a four-carbon butanoate chain with a methoxy group at the fourth carbon and a ketone at the third position. It also features a methyl ester group.

Molecular Formula: C<sub>6</sub>H<sub>10</sub>O<sub>4</sub>[1]



- SMILES: COCC(=O)CC(=O)OC[1]
- InChl: 1S/C6H10O4/c1-9-4-5(7)3-6(8)10-2/h3-4H2,1-2H3[1]

Below is a diagram illustrating the relationship between the IUPAC name and the molecular structure.



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Diagram 1: IUPAC Name and Structural Correlation.

## **Physicochemical Properties**

A summary of the key physical and chemical properties of **methyl 4-methoxyacetoacetate** is presented below.



Property	Value	Reference(s)
Molecular Weight	146.14 g/mol	[1][2]
Appearance	Colorless, clear, oily liquid	[3]
Density	1.129 g/mL at 25 °C	[2]
Boiling Point	89 °C at 8.5 mmHg	[2]
Flash Point	89.44 °C (Closed cup)	[4]
Refractive Index	n20/D 1.431	[2]
Solubility	Highly soluble in polar organic solvents, slightly soluble in water.	
CAS Number	41051-15-4	[1]

## **Experimental Protocol: Synthesis**

The predominant method for synthesizing **methyl 4-methoxyacetoacetate** is through the nucleophilic substitution of methyl 4-chloroacetoacetate with a methoxide source.[5]

Objective: To synthesize **methyl 4-methoxyacetoacetate** from methyl 4-chloroacetoacetate and sodium methylate.

#### Materials:

- Sodium methylate (113.4 g, 2.1 mol)
- Acetonitrile (150 ml for reaction, 600 ml for extraction)
- Methyl 4-chloroacetoacetate (150.5 g, 1 mol)
- Distilled water (350 ml)
- Acetic acid (9 g)
- 32% Hydrochloric acid



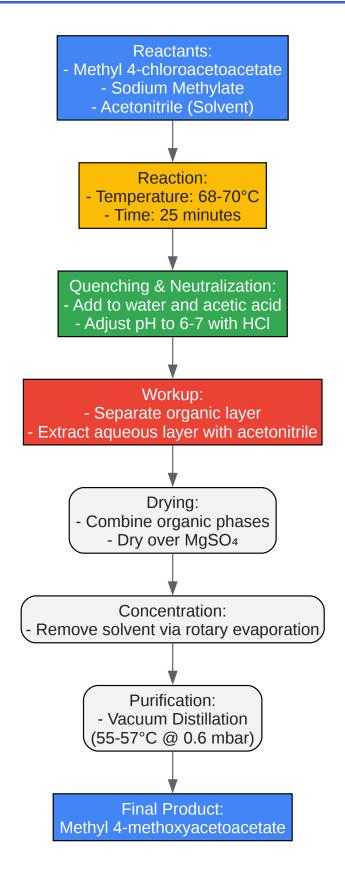
Magnesium sulfate

#### Procedure:

- Suspend sodium methylate in 150 ml of acetonitrile in a reaction vessel.
- Over a period of 5 minutes, add methyl 4-chloroacetoacetate to the suspension. The reaction is exothermic; maintain the temperature between 68-70°C by cooling.
- After the addition is complete, continue stirring the mixture at 70°C for an additional 25 minutes.
- Pour the reaction mixture into a solution of 350 ml of distilled water and 9 g of acetic acid.
- Adjust the pH of the solution to 6-7 by adding 32% hydrochloric acid.
- Transfer the mixture to a separating funnel and separate the organic layer.
- Extract the aqueous layer three times with 200 ml of acetonitrile each time.
- Combine all organic phases and dry them over magnesium sulfate.
- Concentrate the dried organic phase on a rotary evaporator to remove the solvent.
- The crude product is then purified by distillation at 55°-57° C under a pressure of 0.6 mbar.
  [6]

The following diagram illustrates the general workflow for this synthesis.





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Diagram 2: General Experimental Workflow for Synthesis.



#### **Spectroscopic Data**

Spectroscopic data is crucial for the structural elucidation and confirmation of the synthesized compound.

- ¹H NMR: Proton NMR spectral data is available and can be used to confirm the presence of the different types of protons in the molecule.[1][7]
- 13C NMR: Carbon NMR provides information about the carbon skeleton of the molecule.[1]
- Mass Spectrometry (MS): GC-MS data is available, which helps in determining the molecular weight and fragmentation pattern.[1]
- Infrared Spectroscopy (IR): IR spectra show the characteristic absorption bands for the functional groups present, such as the ester and ketone carbonyl groups.[1][8]

### **Applications in Research and Development**

**Methyl 4-methoxyacetoacetate** is a valuable building block in organic synthesis. It has been utilized in the one-pot, three-component Biginelli cyclocondensation reaction to generate a library of dihydropyrimidine derivatives.[3][9] Furthermore, it serves as a reactant in the formation of an abiotic porphyrinogen in aqueous solutions.[3] Its role as a key intermediate in the synthesis of various pharmaceuticals underscores its importance in drug discovery and development.

## Safety and Handling

**Methyl 4-methoxyacetoacetate** is classified as causing skin and eye irritation.[1] Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical. It is a combustible liquid and should be stored away from ignition sources.[2] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

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